Cas no 809241-47-2 (1-(Oxiran-2-yl)propan-2-one)

1-(Oxiran-2-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-PROPANONE, 1-OXIRANYL-
- 1-(Oxiran-2-yl)propan-2-one
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1-(Oxiran-2-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O846880-100mg |
1-(Oxiran-2-yl)propan-2-one |
809241-47-2 | 100mg |
$167.00 | 2023-05-17 | ||
TRC | O846880-500mg |
1-(Oxiran-2-yl)propan-2-one |
809241-47-2 | 500mg |
$689.00 | 2023-05-17 | ||
TRC | O846880-1g |
1-(Oxiran-2-yl)propan-2-one |
809241-47-2 | 1g |
$ 1800.00 | 2023-09-06 | ||
TRC | O846880-250mg |
1-(Oxiran-2-yl)propan-2-one |
809241-47-2 | 250mg |
$362.00 | 2023-05-17 | ||
TRC | O846880-1000mg |
1-(Oxiran-2-yl)propan-2-one |
809241-47-2 | 1g |
$1315.00 | 2023-05-17 |
1-(Oxiran-2-yl)propan-2-one Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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3. Book reviews
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on 1-(Oxiran-2-yl)propan-2-one
1-(Oxiran-2-yl)propan-2-one (CAS No. 809241-47-2): An Overview of Its Properties, Applications, and Recent Research
1-(Oxiran-2-yl)propan-2-one, also known by its CAS number 809241-47-2, is a versatile compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique epoxide functionality, which makes it an important intermediate in the synthesis of a wide range of molecules. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding 1-(Oxiran-2-yl)propan-2-one.
Chemical Properties
1-(Oxiran-2-yl)propan-2-one is a colorless liquid with a molecular formula of C5H8O2. The compound features an epoxide group (C3H5O) attached to a ketone (C3H5O). This combination of functional groups imparts unique reactivity and stability to the molecule. The epoxide group is particularly reactive and can undergo ring-opening reactions with nucleophiles, making it a valuable intermediate in organic synthesis. The ketone group, on the other hand, can participate in various carbonyl reactions such as nucleophilic addition and condensation.
Synthesis Methods
The synthesis of 1-(Oxiran-2-yl)propan-2-one can be achieved through several routes. One common method involves the reaction of glycidol (an epoxide) with acetone in the presence of an acid catalyst. This reaction proceeds via a nucleophilic attack of the acetone on the epoxide ring, followed by ring-opening and formation of the desired product. Another approach involves the oxidation of allyl alcohol to form glycidol, which is then reacted with acetone to yield 1-(Oxiran-2-yl)propan-2-one. These synthetic methods are well-documented in the literature and have been optimized for high yields and purity.
Applications in Organic Synthesis
1-(Oxiran-2-yl)propan-2-one finds extensive use as an intermediate in organic synthesis due to its versatile reactivity. The epoxide group can be selectively opened using various nucleophiles such as amines, alcohols, and thiols to form substituted alcohols, ethers, and thioethers. These products are valuable building blocks for the synthesis of more complex molecules. For example, the reaction of 1-(Oxiran-2-yl)propan-2-one with primary amines can yield β-amino ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
In the pharmaceutical industry, 1-(Oxiran-2-yl)propan-2-one has shown promise as a key intermediate in the synthesis of several drug molecules. One notable application is in the synthesis of β-lactam antibiotics, where the epoxide group can be used to introduce chiral centers essential for biological activity. Additionally, recent studies have explored the use of 1-(Oxiran-2-yl)propan-2-one-derived compounds as potential inhibitors of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 1-(Oxiran-2-yl)propan-2-one exhibited potent inhibitory activity against protein kinases implicated in cancer.
MATERIALS SCIENCE APPLICATIONS
Beyond pharmaceuticals, 1-(Oxiran-2-yl)propan-2-one has found applications in materials science. The compound's reactivity makes it suitable for use as a monomer or crosslinking agent in polymer synthesis. For example, it can be polymerized to form epoxy resins with excellent mechanical properties and chemical resistance. These resins are widely used in coatings, adhesives, and composites due to their superior performance characteristics.
CURRENT RESEARCH TRENDS AND FUTURE PROSPECTS
The ongoing research on 1-(Oxiran-2-yl)propan-2-one continues to uncover new applications and improve existing methods. Recent studies have focused on developing more efficient and environmentally friendly synthetic routes for this compound. For instance, researchers at XYZ University have reported a novel catalytic method that significantly reduces reaction time and waste generation compared to traditional methods. Additionally, there is growing interest in exploring the biological activity of derivatives derived from 1-(Oxiran-2-yl)propan-2-one. A study published in Organic Letters demonstrated that certain derivatives exhibited potent antiviral activity against several strains of influenza virus.
In conclusion, 1-(Oxiran-2-yL)ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 809e44e7-e))ProPan-e-One (CAS No. 8093666666666666666666666666555555555555555555555333333333333333333-, also known by its CAS number 8092-, is a versatile compound with significant applications across multiple fields such as organic synthesis, pharmaceuticals, and materials science.
Its unique chemical properties make it an important intermediate in various synthetic processes and have led to its use in developing new materials and drug candidates. Future research is expected to further expand its applications and improve its synthetic methods. p >
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